![molecular formula C18H26N2O4S B5641771 3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-(pyrrolidin-1-ylsulfonyl)piperidine](/img/structure/B5641771.png)
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-(pyrrolidin-1-ylsulfonyl)piperidine
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex multi-step reactions, emphasizing the need for efficient and scalable methods. For instance, a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, involves the exhaustive catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, highlighting the potential synthetic routes for similar compounds (Smaliy et al., 2011).
Molecular Structure Analysis
Molecular structure studies, such as the characterization and crystal structure studies of closely related compounds, provide insights into the geometry and conformational preferences of these molecules. For example, the crystallographic analysis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals the chair conformation of the piperidine ring, which could be analogous to the structural characteristics of the compound (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the synthesis and receptor binding studies of 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives, provide valuable information on the reactivity and potential pharmacological properties of these molecules (Remy et al., 1983).
Physical Properties Analysis
Investigating the physical properties of structurally related compounds, such as vibrational spectra and molecular structure studies, can offer insights into the physical characteristics of our compound of interest. For example, the detailed study of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one elucidates its molecular structure and vibrational frequencies, which are critical for understanding the compound's physical behavior (Taşal et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be inferred from studies on related compounds. For instance, the synthesis and characterization of novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, which exhibit significant antimicrobial activity, demonstrate the chemical versatility and potential bioactivity of piperidine derivatives (Desai et al., 2016).
Future Directions
The future directions for research on this compound could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could help to elucidate the potential applications of this compound in various fields, such as medicinal chemistry and pharmacology .
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-pyrrolidin-1-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-18(12-15-5-6-16-17(11-15)24-14-23-16)7-4-10-20(13-18)25(21,22)19-8-2-3-9-19/h5-6,11H,2-4,7-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNQPDODQFESGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)S(=O)(=O)N2CCCC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-3-methyl-1-(pyrrolidin-1-ylsulfonyl)piperidine |
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